3,5-Diamino-L-tyrosine
Overview
Description
3,5-Diamino-L-tyrosine is an amino acid derivative characterized by the presence of two amino groups at the 3 and 5 positions on the aromatic ring of L-tyrosine
Mechanism of Action
Target of Action
3,5-Diamino-L-tyrosine is a derivative of the amino acid tyrosine. It has been found to interact with the tyrosine kinase c-Met . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is critical for many cellular functions, including cell signaling, growth, and division .
Mode of Action
It is known that it can inhibit the tyrosine kinase c-met . This inhibition can prevent the activation of certain signaling pathways within the cell, which can lead to changes in cellular function .
Biochemical Pathways
This compound is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others . The hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction that can be catalyzed by the tyrosinase activity of polyphenol oxidases .
Pharmacokinetics
It is known that the compound has significant toxicity, which has led to efforts to fine-tune its properties to reduce this toxicity without affecting its potency .
Result of Action
The result of the action of this compound is the inhibition of the tyrosine kinase c-Met . This can lead to changes in cellular function, as the activation of c-Met is involved in many cellular processes, including cell growth, motility, and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other compounds in the environment can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3,5-Diamino-L-tyrosine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as tyrosine kinases, which are crucial for phosphorylation processes. The compound’s amino groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their structure and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of tyrosine kinases, which are key regulators of cell growth and differentiation. The compound’s impact on gene expression and cellular metabolism is also significant, as it can alter the expression of genes involved in metabolic pathways and affect the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Studies in animal models have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in tyrosine metabolism. This can have downstream effects on various biochemical processes within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-L-tyrosine typically involves the nitration of L-tyrosine followed by reduction. The nitration step introduces nitro groups at the 3 and 5 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3,5-Diamino-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3,5-Dibromo-L-tyrosine: Similar structure but with bromine atoms instead of amino groups.
3,5-Diiodo-L-tyrosine: Contains iodine atoms at the 3 and 5 positions.
3,5-Dinitro-L-tyrosine: Features nitro groups at the 3 and 5 positions.
Uniqueness: 3,5-Diamino-L-tyrosine is unique due to the presence of amino groups, which confer distinct chemical reactivity and biological activity compared to its halogenated or nitrated counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,10-12H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNHZIPMNHLIRB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N)O)N)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719302 | |
Record name | 3,5-Diamino-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904824-73-3 | |
Record name | 3,5-Diamino-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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